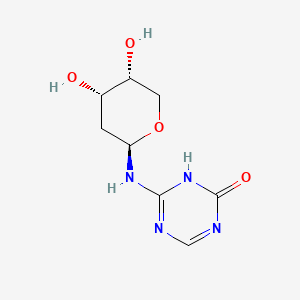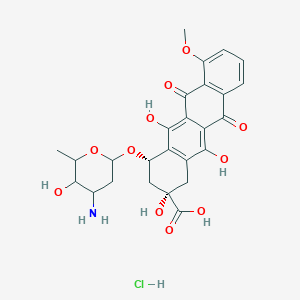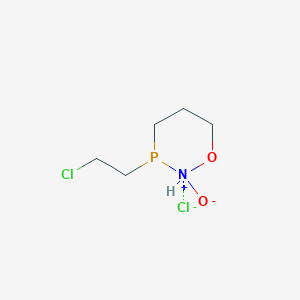
3-(Chloroethyl)-2-chlorooxaazaphosphorinane 2-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Chloroethyl)-2-chlorooxaazaphosphorinane 2-oxide is also known as N,N-bis(2-chloroethyl)-1,3,2-oxazaphosphinan-2-amine 2-oxide . It is a chemical compound used in various applications, including research and development .
Synthesis Analysis
The synthesis of this compound involves a reaction of phosphorous oxychloride POCl3, N,N-bis(2-chloroethyl)amine, and 3-aminopropan-1-ol in a single reaction vessel . The reaction is characterized by the addition of phosphorous oxychloride and N,N-bis(2-chloroethyl)amine hydrochloride to an inert aprotic organic solvent placed in a closed reaction vessel .Molecular Structure Analysis
The molecular structure of 3-(Chloroethyl)-2-chlorooxaazaphosphorinane 2-oxide has been studied using various techniques such as FT-IR and FT-Raman spectroscopic investigation . The optimized geometrical parameters, IR intensity, and Raman Activity of the vibrational bands were determined from the B3LYP functional with 6–311þþ G (d, p) level of theory .Scientific Research Applications
Cancer Treatment
Cyclophosphamide is primarily known for its role as an antineoplastic agent in cancer therapy . It belongs to the class of drugs known as alkylating agents, which work by binding to DNA and inhibiting cancer cell growth. It’s used in the treatment of various cancers, including lymphoma, leukemia, multiple myeloma , and small cell lung cancer .
Immunology
In the field of immunology, Cyclophosphamide is used as an immunosuppressant . It’s employed to suppress the immune response, particularly in conditions like autoimmune disorders and after organ transplants to prevent rejection .
Biochemical Research
Cyclophosphamide is used in biochemical research to study the mechanisms of DNA damage and repair . Its ability to cause DNA cross-linking allows researchers to investigate the cellular responses to genetic damage .
Molecular Docking Studies
The compound is utilized in molecular docking studies to understand its interaction with various biological targets. This is crucial in drug design and development, especially for identifying potential new uses or side effects .
Vibrational Spectroscopy
In materials science, Cyclophosphamide’s vibrational spectra are analyzed using techniques like FT-IR and FT-Raman spectroscopy . This helps in understanding the compound’s structural properties and reactivity .
Environmental Science
While not a direct application, Cyclophosphamide’s impact on the environment is studied, particularly its role as a contaminant in water sources . Research is focused on its detection, degradation, and the effects on ecosystems .
ADMET Profiling
Cyclophosphamide is used in ADMET profiling, which stands for Absorption, Distribution, Metabolism, Excretion, and Toxicity . This profiling helps predict how the compound behaves in biological systems, which is essential for drug safety evaluations .
Mechanism of Action
3-(Chloroethyl)-2-chlorooxaazaphosphorinane 2-oxide, also known as Cyclophosphamide , is a medication used as chemotherapy and to suppress the immune system .
Target of Action
Cyclophosphamide primarily targets DNA within cells . It is an alkylating agent that introduces alkyl radicals into biologically active molecules, thereby preventing their proper functioning .
Mode of Action
Cyclophosphamide is believed to work by interfering with the duplication of DNA and the creation of RNA . It forms covalent bonds with electron-rich functional groups of various target molecules via nucleophilic substitutions .
Biochemical Pathways
Cyclophosphamide affects the DNA replication and transcription pathways. It binds covalently to DNA bases, resulting in the DNA being fragmented by repair enzymes in their attempts to replace the alkylated bases, preventing DNA synthesis and RNA transcription from the affected DNA .
Pharmacokinetics
Cyclophosphamide has a bioavailability of >75% when taken orally . It is metabolized in the liver and has an elimination half-life of 3–12 hours . The drug and its metabolites are primarily excreted through the kidneys .
Result of Action
The result of Cyclophosphamide’s action is the inhibition of cell growth and division, leading to cell death . This is beneficial in the treatment of various types of cancers, including lymphoma, multiple myeloma, leukemia, ovarian cancer, breast cancer, small cell lung cancer, neuroblastoma, and sarcoma .
Action Environment
The action of Cyclophosphamide can be influenced by various environmental factors. For instance, the drug’s efficacy can be affected by the patient’s liver function, as the drug is metabolized in the liver . Additionally, renal function can impact the drug’s clearance from the body .
properties
IUPAC Name |
3-(2-chloroethyl)-2-oxidooxazaphosphinan-2-ium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClNO2P.ClH/c6-2-5-10-4-1-3-9-7(10)8;/h7H,1-5H2;1H/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWISXBLEMOYSQH-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CO[NH+](P(C1)CCCl)[O-].[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2NO2P- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

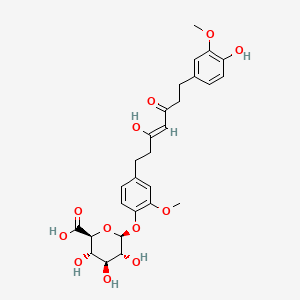

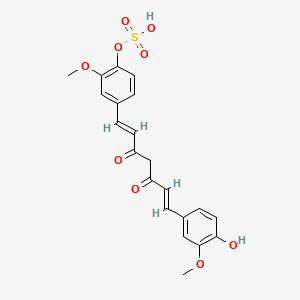
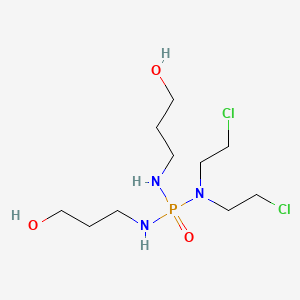
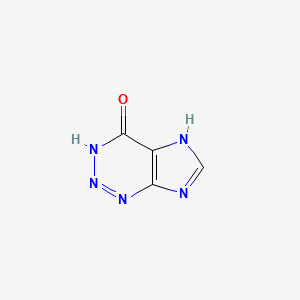

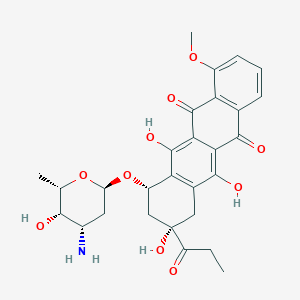
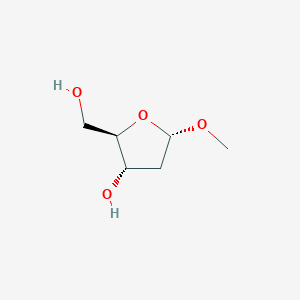
![Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro Dasatinib](/img/structure/B601077.png)

![[5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-chlorobenzoyl)oxyoxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B601079.png)
